{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol: is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the nucleophilic substitution of benzimidazole derivatives with 4-tert-butylbenzyl halides. The reaction is usually carried out in a basic medium, such as heated dimethyl sulfoxide (DMSO), to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the methanol group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Biology: In biological research, benzimidazole derivatives are studied for their antimicrobial, antiviral, and anticancer properties. This compound, with its unique structure, may exhibit similar activities and is of interest for drug development .
Medicine: Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways. Benzimidazole derivatives are known for their ability to interact with various enzymes and receptors, making them valuable in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA and proteins. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
4-tert-Butylbenzyl alcohol: Shares the tert-butylbenzyl group but lacks the benzimidazole core.
Benzimidazole: The parent compound without the tert-butylbenzyl and methanol groups.
4-tert-Butylbenzaldehyde: Similar structure but with an aldehyde group instead of the methanol moiety.
Uniqueness: The uniqueness of {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the tert-butylbenzyl group enhances its lipophilicity, while the benzimidazole core provides a versatile platform for interactions with biological targets.
Biological Activity
The compound {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, also referred to by its IUPAC name, exhibits a complex structure that suggests potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O, with a molecular weight of 361.5 g/mol. The structure includes a benzodiazole moiety and a tert-butyl phenyl group, which contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H27N3O |
Molecular Weight | 361.5 g/mol |
LogP | 5.326 |
pKa (acid) | 13.27 |
pKa (base) | 4.26 |
Anti-cancer Properties
Research indicates that derivatives of benzodiazole compounds often exhibit significant anti-cancer activity. For instance, studies have shown that similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. A specific study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing chronic inflammatory diseases .
Lipid Metabolism Modulation
Another area of interest is the compound's effect on lipid metabolism. Compounds with similar structures have been shown to possess anti-lipidemic effects, which could be beneficial in treating metabolic disorders like dyslipidemia and obesity. This activity is hypothesized to be mediated through the modulation of key enzymes involved in lipid biosynthesis .
The biological activity of this compound is likely due to its ability to interact with various biological targets:
- Nuclear Receptors : The compound may act as a ligand for nuclear receptors involved in metabolic regulation.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in inflammatory pathways.
- Signal Transduction Pathways : The compound may influence signaling pathways like NF-kB and MAPK, which are crucial in cancer progression and inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activities associated with benzodiazole derivatives:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that a related benzodiazole derivative significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction .
- Anti-inflammatory Activity : Another investigation found that a structurally similar compound inhibited COX-2 expression in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCHUHUERGLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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